N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent to form the corresponding amide. One common method involves the use of 4-methoxyphenyl isocyanate, which reacts with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-5-oxopyrrolidine-2-carboxamide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: N-(4-hydroxyphenyl)-5-oxopyrrolidine-2-carboxamide.
Reduction: N-(4-methoxyphenyl)-5-hydroxypyrrolidine-2-carboxamide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It serves as a tool compound in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-oxoacetamide
- N-(4-methoxyphenyl)-2-oxopropanamide
- N-(4-methoxyphenyl)-2-oxobutanamide
Comparison: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinity to biological targets. The presence of the methoxy group also influences its solubility and interaction with other molecules .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-9-4-2-8(3-5-9)13-12(16)10-6-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZRKHUEVMVVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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